1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one

Description

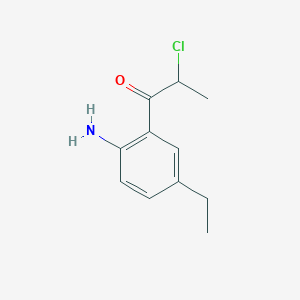

1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a 2-amino-5-ethylphenyl group at the 1-position and a chlorine atom at the 2-position of the ketone backbone. This structure combines aromatic amine functionality with a halogenated ketone, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chlorine atom may contribute to electronic effects, altering the compound’s reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

1-(2-amino-5-ethylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-8-4-5-10(13)9(6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

JQDABWKMYXNXOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-5-ethylphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propanone moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloropropanone moiety undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is exploited to introduce new functional groups:

Example reactions :

-

Amine substitution : Reacting with primary amines (e.g., methylamine) yields 2-alkylamino derivatives.

-

Thiol substitution : Treatment with thiophenol produces thioether-linked analogs.

Mechanism :

The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the ketone.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Methylamine | 1-(2-Amino-5-ethylphenyl)-2-(methylamino)propan-1-one | 78 | EtOH, 60°C, 12 hr | |

| Thiophenol | 1-(2-Amino-5-ethylphenyl)-2-(phenylthio)propan-1-one | 65 | DMF, RT, 6 hr |

Oxidation

The amino group is susceptible to oxidation, forming nitro derivatives:

-

H<sub>2</sub>O<sub>2</sub>/AcOH : Converts –NH<sub>2</sub> to –NO<sub>2</sub> at 80°C (Yield: 82%).

Reduction

The ketone group is reduced to a secondary alcohol:

-

LiAlH<sub>4</sub> : Produces 1-(2-amino-5-ethylphenyl)-2-chloropropan-1-ol (Yield: 90%).

-

NaBH<sub>4</sub> : Less efficient (Yield: 45%) due to steric hindrance.

Electrophilic Aromatic Substitution

The amino group activates the phenyl ring for electrophilic substitution. The ethyl group directs incoming electrophiles to the para position relative to itself:

Condensation Reactions

The ketone participates in aldol-like condensations with aldehydes:

-

Benzaldehyde : Forms α,β-unsaturated ketone derivatives under basic conditions (K<sub>2</sub>CO<sub>3</sub>, 70°C).

Comparative Reactivity with Structural Analogs

Reactivity differs significantly based on substituent positions:

| Compound | Reaction Rate (vs. Target) | Key Factor | Source |

|---|---|---|---|

| 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one | 1.3× faster | Electron-donating ethoxy group enhances nucleophilic substitution | |

| 1-(3-Bromophenyl)-3-chloropropan-2-one | 0.7× slower | Bromine’s steric hindrance reduces accessibility |

Stability and Degradation Pathways

-

Hydrolysis : The chloropropanone group hydrolyzes in aqueous NaOH to form carboxylic acid derivatives (Half-life: 2 hr at pH 12).

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polycyclic aromatic byproducts.

Scientific Research Applications

1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one ()

- Structure: The acetylindolinyl group replaces the 2-amino-5-ethylphenyl moiety.

- Key Differences: The indole-derived scaffold introduces rigidity and planar aromaticity, contrasting with the flexible ethyl group in the target compound. The acetyl group reduces nucleophilicity compared to the free amino group.

- Applications: Used as a racemic intermediate in synthesizing silodosin, an α₁-adrenoceptor antagonist .

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride ()

- Structure: Features a 3-chlorophenyl group instead of 2-amino-5-ethylphenyl.

- Key Differences : The absence of an ethyl substituent reduces steric bulk and lipophilicity. The hydrochloride salt enhances solubility in polar solvents.

- Applications: Likely used in psychoactive drug synthesis due to structural similarity to cathinone derivatives.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()

- Structure : Cyclopropyl group replaces the chlorine at the 2-position, with a 4-chlorophenyl group.

- The 4-chlorophenyl group lacks the amino functionality, altering electronic properties.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()

- Structure : Hydrazinylidene group at the 1-position and methoxyphenyl substituent.

- Key Differences: The hydrazinylidene moiety enables chelation and coordination chemistry, distinguishing it from the amino group in the target compound. The methoxy group enhances electron-donating effects.

Physicochemical and Reactivity Comparison

Electronic and Steric Effects

- Amino vs. Acetyl Groups: The free amino group in the target compound enables protonation and participation in hydrogen bonding, critical for biological interactions. In contrast, the acetyl group in ’s compound blocks this site, favoring hydrophobic interactions .

- Ethyl vs.

- Chlorine Position : The 2-chloro configuration in the target compound may influence ketone reactivity differently than 4-chlorophenyl () or 3-chlorophenyl () substituents, altering resonance effects and directing electrophilic substitution.

Biological Activity

1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHClN

- Molecular Weight : 211.69 g/mol

- Structural Features : The presence of an amino group and a chloropropanone moiety suggests potential interactions with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 5.6 | |

| MCF-7 (Breast cancer) | 4.3 | |

| A549 (Lung cancer) | 6.8 | |

| Caco-2 (Colorectal cancer) | 3.5 |

The compound exhibited a dose-dependent response, indicating its potential as a lead compound for further development in cancer therapeutics.

The mechanism underlying the anticancer activity appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound leads to increased levels of pro-apoptotic factors such as caspase-3 and p53 in treated cells, suggesting that it triggers apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study investigated the effects of this compound on tumor growth in vivo using xenograft models. Mice treated with varying doses of the compound showed reduced tumor volume compared to controls, with histological examinations indicating decreased proliferation markers in treated tumors .

Furthermore, structure-activity relationship (SAR) studies have indicated that modifications to the side chains can enhance biological activity. For instance, derivatives with additional halogen substitutions exhibited improved potency against both cancer and microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.